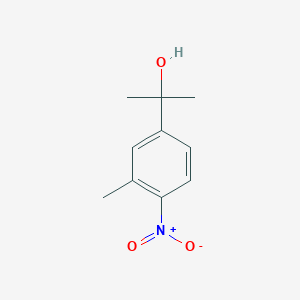

2-(3-Methyl-4-nitrophenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

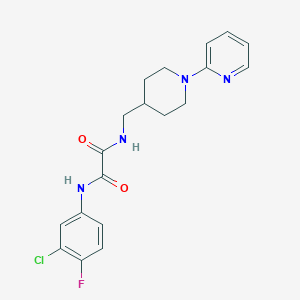

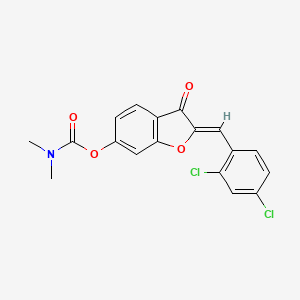

2-(3-Methyl-4-nitrophenyl)propan-2-ol is a chemical compound with the CAS Number: 148582-40-5 . It has a molecular weight of 195.22 and its IUPAC name is 2-(3-methyl-4-nitrophenyl)propan-2-ol . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for 2-(3-Methyl-4-nitrophenyl)propan-2-ol is 1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

2-(3-Methyl-4-nitrophenyl)propan-2-ol has a molecular weight of 195.22 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications

Solvatochromism and Probing Solvent Mixtures

Nitro-substituted phenolates, closely related to 2-(3-Methyl-4-nitrophenyl)propan-2-ol, exhibit solvatochromic properties, reversing solvatochromism under different solvent conditions. These compounds are useful as solvatochromic switches and probes for investigating solvent mixtures, highlighting solvent-solvent and solute-solvent interactions, with applications in understanding binary solvent synergies and polarity effects on solvatochromic behavior (Nandi et al., 2012).

Biodegradation of Environmental Pollutants

A study on Ralstonia sp. SJ98 demonstrated its capability to utilize 3-methyl-4-nitrophenol, a breakdown product of the insecticide fenitrothion and structurally similar to the compound , as a carbon and energy source. This research highlights the potential of microbial pathways for environmental remediation of nitrophenol pollutants, showcasing biodegradation and chemotaxis towards such compounds for efficient decontamination (Bhushan et al., 2000).

Chemical Synthesis and Material Science

The synthesis of 3-methylindole from o-nitroethylbenzene, involving 2-(2-nitrophenyl)-propan-1-ol, presents an economical route for producing valuable chemical intermediates from mass-produced byproducts. This research exemplifies the conversion of nitrophenol derivatives into industrially relevant compounds, underscoring the importance of such chemical transformations in material science and industrial chemistry (Shen Jia-xiang, 2008).

Biodiesel Production

The use of propan-2-ol as an acyl acceptor in lipase-mediated biodiesel production demonstrates the application of compounds like 2-(3-Methyl-4-nitrophenyl)propan-2-ol in renewable energy. This study highlights the enzymatic conversion of vegetable oils into biodiesel, showcasing the role of such alcohols in enhancing transesterification reactions for sustainable fuel production (Modi et al., 2006).

Corrosion Inhibition

Research on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions reveals the potential of nitrophenyl derivatives in protecting metal surfaces. This study underscores the utility of such compounds in mitigating corrosion through adsorption and formation of protective layers on metal surfaces, contributing to the development of effective corrosion inhibitors (Hamani et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates harmful if swallowed, H312 harmful in contact with skin, H315 causes skin irritation, H319 causes serious eye irritation, H332 harmful if inhaled, and H335 may cause respiratory irritation .

properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGYGZSSLSVNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-4-nitrophenyl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)

![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2627687.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)